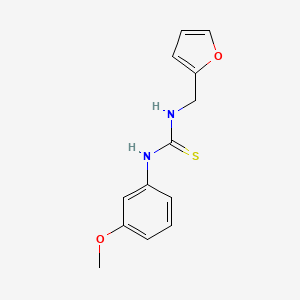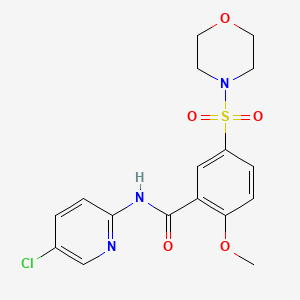![molecular formula C12H13ClO3 B4973399 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde, also known as CPMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is not fully understood. However, it has been suggested that the presence of the chloro and methoxy groups in the benzaldehyde ring may contribute to its biological activity. Additionally, the isobutylene oxide group may play a role in the compound's reactivity and selectivity.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, the exact biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its high selectivity for certain reactions, which makes it a useful reagent in organic synthesis. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, one limitation of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Direcciones Futuras
There are several future directions for the study of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde. One potential area of research is the development of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde-based drugs for the treatment of inflammatory and tumor-related diseases. Another area of research is the synthesis of functional materials using 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde as a building block. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde may provide insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with isobutylene oxide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties. In material science, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a building block for the synthesis of functional materials. In organic synthesis, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
3-chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTYUJWHNCMSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)

![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)